
2,6-Diisopropyliodobenzene
Übersicht
Beschreibung
2,6-Diisopropyliodobenzene is an organic compound with the molecular formula C12H17I. It consists of a benzene ring substituted with two isopropyl groups and one iodine atom. This compound is a derivative of 1,3-diisopropylbenzene, an aromatic hydrocarbon. The iodine atom is located at the 2-position on the benzene ring, while the isopropyl groups are at the 1 and 3 positions .
Wissenschaftliche Forschungsanwendungen
2,6-Diisopropyliodobenzene has several applications in scientific research:
Photocatalytic Organic Reactions: Derivatives of this compound are used as photocatalysts in organic reactions, such as photoredox catalytic tandem oxidation-[3+2] cycloaddition reactions.
Aerobic Oxidation: It is investigated for its role in the aerobic oxidation of organic compounds, yielding valuable pharmaceutical starting materials.
Zeolite Characterization: The compound is used to characterize the effective pore size of large and extra-large pore zeolites.
Safety and Hazards
The safety data sheet for 1,3-Diisopropylbenzene, a related compound, indicates that it is a combustible liquid . Precautions should be taken to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment should be used, and the substance should be stored in a well-ventilated place .
Wirkmechanismus
Target of Action
Iodobenzene, a related compound, has been shown to interact with endoglucanase f
Mode of Action
The exact mode of action of 2,6-Diisopropyliodobenzene is not well-documented. It’s important to note that the mode of action of a compound is highly dependent on its chemical structure and the nature of its target. Given its structural similarity to iodobenzene, it may share some of its interaction mechanisms .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its absorption and distribution.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For this compound, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability of the compound, potentially influencing its efficacy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2,6-Diisopropyliodobenzene can be synthesized through various methods. One common approach involves the iodination of 1,3-diisopropylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine selectively attaching to the 2-position of the benzene ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale iodination processes. These processes often utilize continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diisopropyliodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding dihydroxy derivatives.
Reduction Reactions: Reduction of the iodine atom can yield 1,3-diisopropylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Major Products Formed
Substitution: Various substituted benzene derivatives.
Oxidation: Dihydroxy derivatives.
Reduction: 1,3-diisopropylbenzene.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Diisopropylbenzene: A precursor to 2,6-Diisopropyliodobenzene, lacking the iodine atom.
This compound: Another isomer with iodine atoms at different positions.
2-Iodo-1,3-bis(propan-2-yl)benzene: A similar compound with slight structural variations.
Uniqueness
This compound is unique due to the specific positioning of the iodine atom, which imparts distinct reactivity and chemical properties. This unique structure makes it valuable in specialized applications, such as photocatalysis and organic synthesis .
Eigenschaften
IUPAC Name |
2-iodo-1,3-di(propan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17I/c1-8(2)10-6-5-7-11(9(3)4)12(10)13/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYZPYVCTLOROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30432936 | |
| Record name | 2-Iodo-1,3-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163704-47-0 | |
| Record name | 2-Iodo-1,3-diisopropylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30432936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
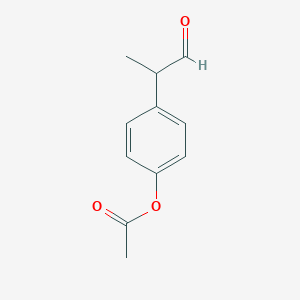

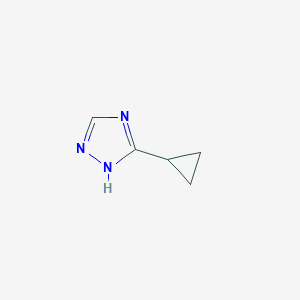


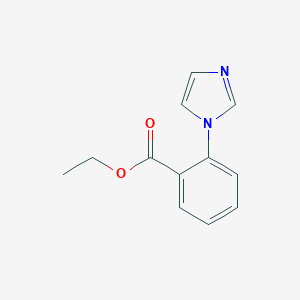

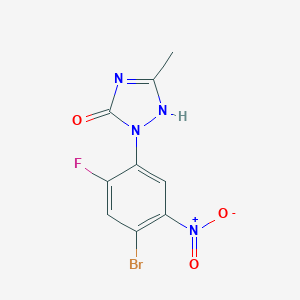



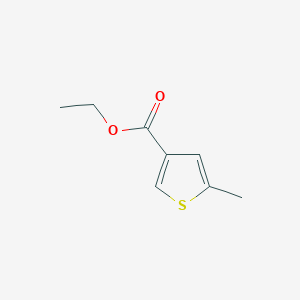
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B170207.png)
